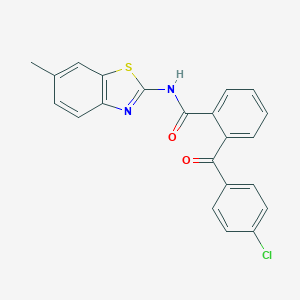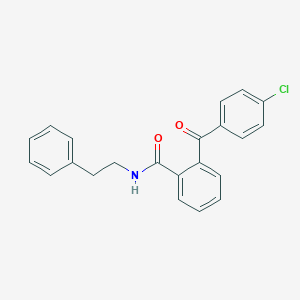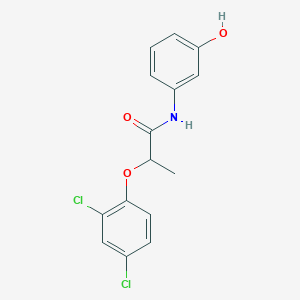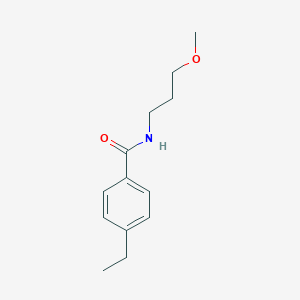![molecular formula C27H30N2O2 B290492 N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide, also known as MPB or MPB-PEA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenylethanolamines and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA is not fully understood. However, it has been suggested that it may act through the modulation of the endocannabinoid system and the activation of the peroxisome proliferator-activated receptor alpha (PPARα).
Biochemical and physiological effects:
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. Additionally, it has been shown to protect against oxidative stress and cell death in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA in lab experiments is its relatively low toxicity and high selectivity. However, one limitation is the limited availability of this compound, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research on N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA. One potential avenue is the investigation of its potential use in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound. Finally, the potential use of N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA in combination with other drugs for the treatment of various diseases should also be explored.
In conclusion, N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA is a novel compound that has shown promising therapeutic potential in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA involves the condensation of 2-methyl-5-nitroaniline with 4-phenylbutyric acid followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with 4-phenylbutyric anhydride to obtain the final product.
Scientific Research Applications
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders.
properties
Molecular Formula |
C27H30N2O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-methyl-3-(4-phenylbutanoylamino)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C27H30N2O2/c1-21-18-19-24(28-26(30)16-8-14-22-10-4-2-5-11-22)20-25(21)29-27(31)17-9-15-23-12-6-3-7-13-23/h2-7,10-13,18-20H,8-9,14-17H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
HVDSTBHLUAUXKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



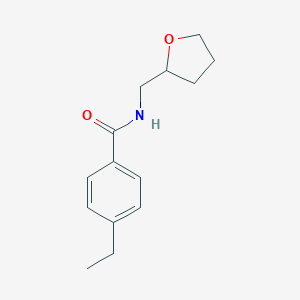

![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
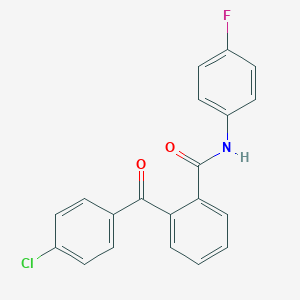

![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
